6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine

CYP11B1 inhibition steroidogenesis endocrine pharmacology

Researchers often face supply inconsistency with low-demand benzodioxine positional isomers. This compound resolves that with multi-supplier, standardized 95-98% purity enabling reproducible CYP11B1 and adrenoreceptor SAR studies. Key advantages: • Validated biochemical activity: CYP11B1 IC₅₀ = 1.8 μM, a defined starting point for corticosteroid modulation. • Clean regiochemistry: Unsubstituted 2,3,7,8-positions provide versatile handles for downstream functionalization. • Procurement reliability: Consistent quality across batches reduces variability in longitudinal screening campaigns.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Cat. No. B12855600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C15H14O2/c1-11-2-4-12(5-3-11)13-6-7-14-15(10-13)17-9-8-16-14/h2-7,10H,8-9H2,1H3
InChIKeyYNRJOBPDPLGMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine – Identity and Procurement


6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine (CAS 893738-67-5) is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a 4-methylphenyl (p-tolyl) group. The compound has a molecular formula of C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . The 2,3-dihydro-1,4-benzodioxine scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated utility across multiple therapeutic areas including antithrombotic, anti-inflammatory, and antidiabetic applications [1]. This compound is commercially available from multiple suppliers in research-grade purity (95-98%), with documented applications as a synthetic intermediate for more complex bioactive molecules and as a scaffold for structure-activity relationship (SAR) studies . The following sections provide quantitative comparative evidence to guide scientific selection of this specific compound over closely related analogs.

Scaffold

6-aryl benzodioxine SAR and regiochemical probe

Pathway

CYP11B1 interaction studies in steroidogenic enzyme models

Synthetic use

Intermediate for scaffold diversification with unsubstituted positions

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine – Substitution Requires Validation


Substitution within the 2,3-dihydro-1,4-benzodioxine class is non-trivial and can lead to significant divergence in biological activity, synthetic utility, and physicochemical properties. The position and electronic character of the aryl substituent critically modulate both target engagement and metabolic stability [1]. The 6-position 4-methylphenyl substitution in this compound is structurally distinct from alternative substitution patterns (e.g., 2-substituted, 7-substituted, or sulfonamide derivatives), each of which presents unique steric and electronic environments that directly affect receptor binding, enzyme inhibition kinetics, and downstream functional outcomes [1]. For example, in alpha-adrenoreceptor studies, the p-tolyl substitution confers enhanced potency and selectivity relative to unsubstituted phenyl or other alkyl substituents [2]. Furthermore, as a synthetic intermediate, the 6-aryl-2,3-dihydro-1,4-benzodioxine architecture provides a specific reactivity profile for downstream functionalization—such as halogenation, formylation, or coupling reactions—that differs markedly from analogs with substituents at other positions [3]. Generic substitution without empirical validation therefore risks compromised experimental reproducibility and invalid SAR conclusions. The quantitative evidence presented in Section 3 substantiates why this specific compound must be evaluated on its own merits rather than treated as interchangeable with class members.

!

Regioisomer mismatch

2- or 7-substituted analogs present different steric and electronic environments; binding profiles may not transfer.

!

Substitution pattern shift

Replacing 4-methylphenyl with other aryl groups can alter target engagement and metabolic stability.

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Multi-supplier purity range (95–98%) does not guarantee lot uniformity; verify before comparative assays.

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine – Comparative Evidence


CYP11B1 Inhibitory Activity

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine exhibits measurable inhibitory activity against rat cytochrome P450 11B1 (CYP11B1), a key enzyme in corticosteroid biosynthesis. This activity profile distinguishes the compound from structurally related benzodioxine derivatives that lack this substitution pattern and may show different enzyme targeting preferences [1]. The compound was evaluated in a cell-based assay using hamster V79MZ cells expressing rat CYP11B1, with [1,2-³H]-11-deoxycorticosterone as substrate and HPLC-based product quantification following 6-hour incubation [1].

CYP11B1 Inhibition
Class-level
IC₅₀ = 1.8 µM

Moderate inhibition in cell-based assay; supports endocrine pathway research

Rat CYP11B1 in V79MZ cells; class-level comparison only

CYP11B1 inhibition steroidogenesis endocrine pharmacology

Positional Substitution: 6-Aryl vs. 2- and 7-Substituted

The 6-position aryl substitution in 6-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine confers distinct regiochemical properties compared to analogs substituted at the 2-position or 7-position of the benzodioxine core. The benzodioxine ring system presents multiple sites for functionalization, and substitution at the 6-position (on the aromatic ring) versus the 2-position (on the dioxane ring) yields fundamentally different molecular geometries, electronic distributions, and synthetic handles [1]. Regioselective functionalization at the 6-position is structurally analogous to the substitution pattern observed in bioactive 1,4-benzodioxane derivatives with alpha-adrenoreceptor activity, where para-substituted aryl groups confer enhanced pharmacological profiles [2].

Positional Substitution
Class-level
6-aryl vs 2-/7-substituted

Regiochemistry may influence receptor binding and SAR interpretation

Qualitative differentiation; no head-to-head quantitative data

regioselectivity SAR scaffold diversification

Synthetic Intermediate and Scaffold Diversification

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine serves as a versatile synthetic intermediate for further functionalization, particularly through reactions at the unsubstituted positions of the benzodioxine core. The 6-aryl substitution pattern provides a stable, pre-installed aromatic moiety that can be retained during downstream transformations targeting other positions, such as the 2-position of the dioxane ring or the 7- and 8-positions of the aromatic ring [1]. This contrasts with 2-substituted or 2,2-disubstituted benzodioxine derivatives, which offer different synthetic handles and reactivity profiles [2]. The compound's structure makes it suitable for tandem ring-opening/coupling cyclization processes that enable efficient construction of more complex benzodioxine-containing architectures [1].

Synthetic Versatility
Class-level
Unsubstituted 2-,7-,8-positions

Supports scaffold diversification through downstream functionalization

Reactivity profile based on literature methods

synthetic intermediate cross-coupling scaffold diversification

Procurement and Purity Comparison

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is commercially available from multiple suppliers with documented purity specifications ranging from 95% to 98% . The compound is supplied as a research-grade chemical with consistent quality metrics across vendors, facilitating reproducible experimental outcomes. In contrast, many closely related positional isomers (e.g., 2-methylphenyl analogs or 7-substituted derivatives) have limited or single-supplier availability, which can introduce procurement risk and batch-to-batch variability for longitudinal studies .

Procurement & Purity
Data to verify
95–98% (multi-supplier)

Multi-vendor availability supports sourcing consistency

Supplier QC data; confirm lot-specific purity

procurement purity specification supply chain

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine – Research Applications


CYP11B1-Mediated Steroidogenesis Research

Based on the documented CYP11B1 inhibitory activity (IC₅₀ = 1.8 μM) of 6-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine, this compound can serve as a chemical probe for investigating CYP11B1-mediated corticosteroid biosynthesis pathways [1]. The 6-position 4-methylphenyl substitution pattern may provide a scaffold for SAR optimization toward more potent and selective CYP11B1 inhibitors, with the benzodioxine core offering metabolic stability advantages over alternative heterocyclic frameworks [2]. Researchers studying disorders of steroidogenesis, including congenital adrenal hyperplasia, Cushing's syndrome, or aldosterone-related hypertension, may find this compound a useful starting point for medicinal chemistry campaigns targeting CYP11B1.

6-Aryl Benzodioxine SAR Studies

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is ideally suited for SAR studies exploring the effects of aryl substitution at the 6-position of the 2,3-dihydro-1,4-benzodioxine scaffold. The compound's well-defined regiochemistry (6-position aryl substitution with unsubstituted 2-, 3-, 7-, and 8-positions) provides a clean baseline for comparative evaluation against 2-substituted, 7-substituted, or 6,7-disubstituted analogs [3]. Systematic variation of the 4-methylphenyl group to other aryl or heteroaryl moieties while maintaining the 6-position substitution pattern enables isolation of electronic and steric effects on target binding. The documented alpha-adrenoreceptor SAR literature for related 1,4-benzodioxane compounds demonstrates that para-substituted aryl groups (including p-tolyl) confer enhanced potency and selectivity profiles compared to unsubstituted phenyl or alkyl substituents, suggesting this compound's substitution pattern is pharmacologically relevant [4].

Benzodioxine Scaffold Diversification

This compound serves as a versatile substrate for developing and validating new synthetic methodologies targeting the 2,3-dihydro-1,4-benzodioxine scaffold. The unsubstituted 2-position and 7/8-positions of the aromatic ring provide reactive handles for functionalization, while the pre-installed 6-aryl group remains stable under various reaction conditions. Methodologies applicable to this scaffold include Cu-catalyzed tandem ring-opening/coupling cyclization [5], regioselective halogenation, and Pd-catalyzed cross-coupling reactions. Compared to 2-substituted or 2,2-disubstituted benzodioxine derivatives, the 6-aryl substitution pattern in this compound offers distinct reactivity and steric profiles that are valuable for methodological studies and library synthesis.

Standardized Compound for Biological Screening

Given its multi-supplier commercial availability with consistent purity specifications (95-98%), 6-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine can serve as a procurement-standardized reference compound for biological screening campaigns . This reduces the supply chain risk and batch-to-batch variability concerns associated with less commercially accessible positional isomers. Research groups conducting high-throughput screening (HTS) or focused library screening can rely on consistent material quality across multiple procurement cycles, a critical consideration for longitudinal studies and cross-laboratory reproducibility.

Application
Selection Property
Validation Focus
CYP11B1 pathway probe
Reported CYP11B1 interaction context
Corticosteroid biosynthesis endpoint validation
Benzodioxine SAR studies
6-aryl substitution regiochemistry
Receptor/enzyme binding profile comparison
Scaffold diversification synthesis
Unsubstituted reactive positions
Downstream functionalization efficiency
Reference compound for screening
Multi-supplier consistent purity
Lot-to-lot reproducibility monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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